molecular formula C15H22FN3O3 B7898518 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898518
M. Wt: 311.35 g/mol
InChI Key: YQWANKJHQHJPSD-UHFFFAOYSA-N
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Description

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a piperidine ring substituted with a fluorinated pyrimidine moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

  • Formation of the Pyrimidine Intermediate: : The initial step involves the synthesis of 5-fluoro-2-hydroxymethylpyrimidine. This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Coupling with Piperidine: : The hydroxymethyl group of the fluorinated pyrimidine is then coupled with piperidine. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety. Solvent recovery and recycling systems would be implemented to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing the fluorinated position to a non-fluorinated analog.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study the effects of fluorinated pyrimidines on cellular processes.

    Pharmaceutical Development: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties in drug development.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 2-(5-Bromo-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 2-(5-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to its analogs, 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester offers unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s metabolic stability, lipophilicity, and binding interactions with biological targets. This makes the fluorinated derivative particularly valuable in drug discovery and development.

Properties

IUPAC Name

tert-butyl 2-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-5-4-6-12(19)10-21-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWANKJHQHJPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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